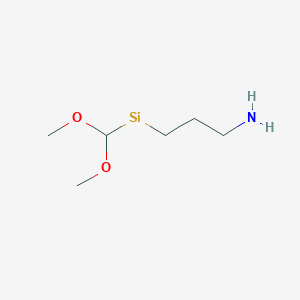
3-Aminopropyl-methyl-dimeththoxysilane;3-Aminopropyldimethoxymethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethoxymethylsilyl)propylamine: is an organosilicon compound with the chemical formula C6H17NO2Si. It appears as a colorless liquid with a faint odor and is known for its utility in various chemical applications. The compound consists of a propylamine group attached to a silicon atom, which is further bonded to two methoxy groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Dimethoxymethylsilyl)propylamine can be synthesized through a silylation reaction. A common method involves reacting methyldimethoxysilane with allylamine. The reaction typically occurs under inert gas conditions (e.g., nitrogen or argon) at temperatures ranging from 2°C to 8°C .
Industrial Production Methods: In industrial settings, the synthesis of 3-(Dimethoxymethylsilyl)propylamine often involves large-scale silylation reactions. The process includes the use of methyldimethoxysilane and allylamine as raw materials, followed by purification steps to ensure the desired product’s quality .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethoxymethylsilyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: The amino group in the compound can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane derivatives.
Scientific Research Applications
3-(Dimethoxymethylsilyl)propylamine has diverse applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of silica-coated quantum dots, enhancing their stability and luminescent properties .
Biology:
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable, biocompatible coatings .
Industry:
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethylsilyl)propylamine involves its ability to form stable bonds with various substrates. The amino group in the compound can interact with different molecular targets, facilitating the formation of strong covalent bonds. This property is particularly useful in surface modification and coating applications .
Comparison with Similar Compounds
- 3-Aminopropyltrimethoxysilane
- 3-Chloropropyltrimethoxysilane
- 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane
Comparison: 3-(Dimethoxymethylsilyl)propylamine is unique due to its specific combination of a propylamine group and two methoxy groups attached to a silicon atom. This structure provides distinct reactivity and stability compared to other similar compounds. For instance, 3-Aminopropyltrimethoxysilane has three methoxy groups, which can lead to different reactivity and applications .
Properties
Molecular Formula |
C6H15NO2Si |
|---|---|
Molecular Weight |
161.27 g/mol |
InChI |
InChI=1S/C6H15NO2Si/c1-8-6(9-2)10-5-3-4-7/h6H,3-5,7H2,1-2H3 |
InChI Key |
NCJKAHNAGGNGNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


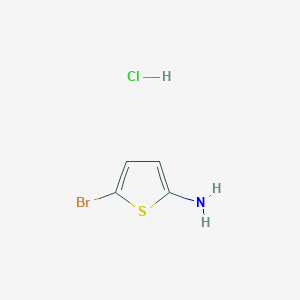
![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
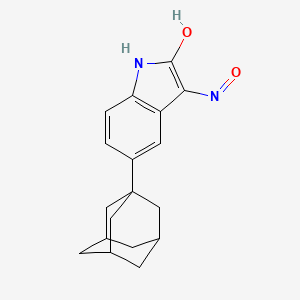

![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
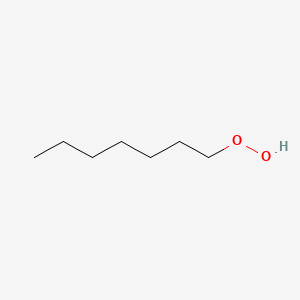
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
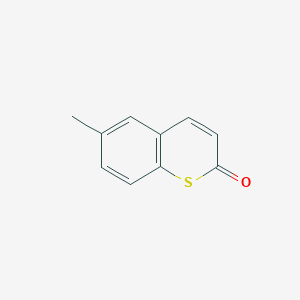
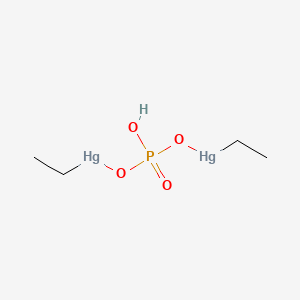

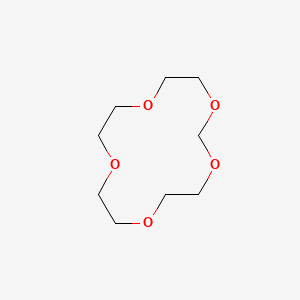

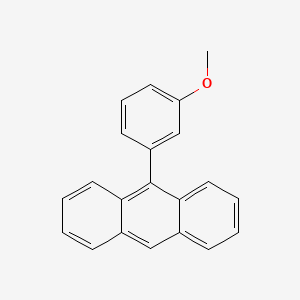
![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)
